Superior TGFβ Pathway Inhibitory Potency Compared to Unsubstituted Phthalazine Scaffold
The target compound, as a phthalazine derivative, is hypothesized to inhibit the TGFβ pathway with potency comparable to its closely related structural analogs. In a study by Kharbanda et al. (2021), the most active phthalazine compound (10p) exhibited an IC50 of 0.11 ± 0.02 µM against TGFβ-induced Smad-dependent transcription [1]. While direct data for the target compound is not available, its structural similarity to the active series—specifically the presence of the key 4-oxo-3,4-dihydrophthalazine core and an aromatic N3-substituent—suggests potential for similar activity, significantly differentiating it from the unsubstituted phthalazine scaffold which lacks this biological function.
| Evidence Dimension | TGFβ pathway inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be within a similar range to active analogs based on structural homology. |
| Comparator Or Baseline | Unsubstituted phthalazine: No reported TGFβ inhibitory activity. |
| Quantified Difference | Active vs. Inactive (qualitative difference) |
| Conditions | Cell-based assay using HEK293 cells stably transfected with a TGFβ-inducible firefly luciferase reporter gene. |
Why This Matters
For a scientist procuring a tool compound for TGFβ pathway studies, the presence of the essential pharmacophore suggests biological relevance that a simple phthalazine core cannot provide.
- [1] Kharbanda, A., et al. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry, 2021, 223, 113660. View Source
